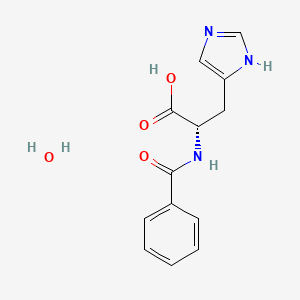

Benzoyl-L-histidine Monohydrate

Description

Significance of L-Histidine Derivatives in Academic Inquiry

L-histidine and its derivatives are of substantial interest in biochemistry and medicinal chemistry due to their versatile and crucial roles in biological systems. ontosight.ai The imidazole (B134444) side chain of histidine is particularly important; its ability to act as both a proton donor and acceptor at physiological pH makes it a key player in enzyme catalysis. nih.govyoutube.com This property is fundamental to the function of many enzymes, including serine proteases like trypsin and chymotrypsin, where histidine acts as a catalytic residue. nih.gov

Furthermore, the imidazole ring is an effective chelator of metal ions such as zinc, copper, and manganese. nih.gov This characteristic is vital for the structure and function of numerous proteins, including metalloproteins and transcription factors that utilize zinc-finger motifs to bind to DNA. nih.gov

In the realm of synthetic chemistry, L-histidine derivatives are indispensable building blocks for the synthesis of peptides and proteins. ontosight.ai The use of protecting groups, such as the benzoyl group in Benzoyl-L-histidine, allows for controlled and selective chemical reactions during complex peptide synthesis. ontosight.ai Researchers also investigate histidine derivatives for their potential as enzyme inhibitors and their roles in various physiological processes, including immune response and neurotransmission. ontosight.ainih.gov The study of these derivatives provides deeper insights into metabolic pathways and the development of therapeutic agents. ontosight.ainih.gov

Research Trajectory of Benzoyl-L-histidine Monohydrate: An Overview

The research trajectory of this compound is primarily linked to its application as a substrate in enzyme assays. While not as extensively studied as some other derivatives, its utility in specific biochemical contexts is well-documented. It has been used as a synthetic substrate for various esterases and proteases to study enzyme kinetics and inhibition.

A key area of its application is in the characterization of enzymes like trypsin. Although Nα-Benzoyl-L-arginine ethyl ester (BAEE) is a more common substrate for trypsin, related benzoylated amino acids are also employed to understand substrate specificity. mdpi.com Research involving Benzoyl-L-histidine helps to elucidate the structural and chemical features that govern enzyme-substrate interactions.

The synthesis of Benzoyl-L-histidine and similar N-benzoyl amino acids is a field of study in itself, with various methods being developed and optimized. scielo.org.mx These synthetic studies are crucial for producing high-purity compounds for biochemical assays and for creating libraries of derivatives to screen for biological activity. scielo.org.mxscielo.org.mx The characterization of these compounds often involves techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm their structure and purity. tcichemicals.comtcichemicals.comresearchgate.net

Conceptual Framework for Studying this compound

The study of this compound is approached through several conceptual frameworks that highlight its chemical nature and utility in research.

As a Model Substrate: The primary framework is its use as a model substrate for enzymatic studies. This involves investigating the kinetics of enzyme-catalyzed hydrolysis, where the rate of reaction can be monitored to determine enzyme activity, substrate specificity, and the effects of inhibitors. This approach provides fundamental data on how enzymes function and how their activity can be modulated.

Chemical Synthesis and Characterization: Another framework focuses on the chemical synthesis and structural analysis of the compound. This involves developing efficient synthetic routes, such as the reaction of L-histidine with a benzoylating agent, and purifying the product. scielo.org.mx The characterization of this compound involves a variety of analytical techniques to confirm its identity and purity.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H15N3O4 (as monohydrate) | tcichemicals.comstarshinechemical.com |

| Molecular Weight | 277.29 g/mol (as monohydrate) | tcichemicals.comstarshinechemical.com |

| Appearance | White to almost white powder or crystal | tcichemicals.com |

| Purity (HPLC) | ≥98.0% | tcichemicals.comtcichemicals.com |

| Specific Rotation [α]20/D | -46.0° to -48.0° (c=2, 0.5mol/L HCl) | tcichemicals.comtcichemicals.com |

| Water Content | 5.8% to 7.3% | tcichemicals.comtcichemicals.com |

Structural and Identification Data for Benzoyl-L-histidine

| Identifier | Value | Source |

| CAS Number | 5354-94-9 | sigmaaldrich.com |

| IUPAC Name | benzoyl-L-histidine | sigmaaldrich.com |

| InChI Key | AUDPUFBIVWMAED-NSHDSACASA-N | sigmaaldrich.com |

| PubChem CID | 152263 | nih.gov |

Properties

IUPAC Name |

(2S)-2-benzamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3.H2O/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10;/h1-5,7-8,11H,6H2,(H,14,15)(H,16,17)(H,18,19);1H2/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBZDLCAFKRJDO-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5354-94-9 | |

| Record name | Nα-benzoyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Structural Characterization and Spectroscopic Analysis of Benzoyl L Histidine Monohydrate

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of chemical compounds in both solution and solid states.

Carbon-13 (¹³C) NMR spectroscopy is particularly powerful for investigating the tautomerism of the imidazole (B134444) ring in histidine derivatives. The imidazole ring can exist in two neutral tautomeric forms: the Nτ-H (or Nε2-H) tautomer and the Nπ-H (or Nδ1-H) tautomer. The position of the proton on the imidazole nitrogen atoms significantly influences the electron density distribution and, consequently, the ¹³C chemical shifts of the ring carbons (Cγ, Cδ2, and Cε1).

Studies on L-histidine and related compounds have shown that the chemical shifts of Cδ2 and Cε1 are highly sensitive to the tautomeric state. nih.govnih.gov In the common Nτ-H tautomer, the proton is on the nitrogen atom further from the side chain, whereas in the rarer Nπ-H tautomer, the proton is on the nitrogen adjacent to the side chain. meihonglab.com The differentiation between these tautomers is critical for understanding intermolecular interactions, such as hydrogen bonding, in which the imidazole ring participates. The coexistence of both tautomers can lead to line broadening in the NMR spectra. meihonglab.com

In the solid state, chemical shift anisotropy (CSA) provides further structural information. CSA describes the orientation-dependent nature of the chemical shift and is averaged out in solution due to rapid molecular tumbling. Solid-state NMR measurements on histidine-containing systems have demonstrated that the ¹⁵N CSA of the imidazole nitrogen is significantly different depending on whether it is protonated or coordinated to a metal ion, which in turn affects the electronic structure and ¹³C chemical shifts of the adjacent carbons. nih.gov

Table 1: Typical ¹³C NMR Chemical Shift Ranges for Histidine Imidazole Ring Carbons Note: These are representative values based on L-histidine and may vary slightly for Benzoyl-L-histidine Monohydrate.

| Carbon Atom | Tautomeric State | Approximate Chemical Shift (ppm) |

| Cγ (C4) | Nτ-H | ~130 |

| Cγ (C4) | Nπ-H | ~137 |

| Cδ2 (C5) | Nτ-H | ~115-121 |

| Cδ2 (C5) | Nπ-H | ~138 |

| Cε1 (C2) | Nτ-H | ~137-140 |

| Cε1 (C2) | Nπ-H | ~130 |

Data synthesized from references nih.govnih.govmeihonglab.com.

Proton (¹H) NMR spectroscopy is used to confirm the molecular structure by identifying the various protons in this compound. The spectrum is expected to show distinct signals for the protons of the benzoyl group, the imidazole ring, and the histidine backbone.

The aromatic region of the spectrum would contain signals for the five protons of the benzoyl ring and the two protons of the imidazole ring (Cδ2-H and Cε1-H). The chemical shifts of the imidazole protons are particularly sensitive to pH and the tautomeric state. The histidine backbone gives rise to signals for the α-proton (α-CH) and the two diastereotopic β-protons (β-CH₂). The coupling between the α-CH and β-CH₂ protons can provide information about the side-chain conformation (rotamer populations). meihonglab.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Note: Values are estimates based on L-histidine and related benzoylated amino acids.

| Proton(s) | Environment | Approximate Chemical Shift (ppm) |

| C₆H₅- | Benzoyl aromatic protons | 7.4 - 7.8 |

| Cε1-H | Imidazole ring proton | ~8.4 - 8.7 |

| Cδ2-H | Imidazole ring proton | ~7.0 - 7.4 |

| α-CH | Alpha-proton | ~4.5 - 4.8 |

| β-CH₂ | Beta-protons | ~3.1 - 3.4 |

| N-H | Amide proton | Dependent on solvent and concentration |

| COOH | Carboxylic acid proton | Dependent on solvent and concentration |

Data synthesized from references chemicalbook.combmrb.iohmdb.caresearchgate.net.

Solid-state NMR (ssNMR) is an indispensable tool for characterizing the atomic-level structure and dynamics of molecules like this compound in their crystalline or amorphous solid forms. biorxiv.org Unlike solution NMR, ssNMR can directly probe intermolecular interactions that dictate the packing in the solid state. For histidine derivatives, ssNMR can unambiguously determine the protonation state and tautomeric form of the imidazole ring. meihonglab.com Furthermore, techniques such as 2D ¹H-¹³C correlation spectroscopy in the solid state can reveal spatial proximities between different parts of the molecule, helping to define its conformation and packing arrangement. researchgate.net

The sensitivity of ssNMR experiments, especially for low-gamma nuclei like ¹³C and ¹⁵N, can be a limiting factor. Dynamic Nuclear Polarization (DNP) is a powerful enhancement technique that can overcome this limitation. DNP works by transferring the high polarization of electrons from a stable radical polarizing agent to the surrounding nuclei at cryogenic temperatures, leading to significant signal enhancements, often by factors of 10 to 100 or more. nih.gov This enhancement allows for the acquisition of ssNMR data in a fraction of the time, enabling more complex experiments to measure precise internuclear distances and study weakly populated states or ligand binding. nih.gov

Vibrational Spectroscopy: Infrared and Raman Analysis for Functional Group Assignment and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound. usbio.net

The IR spectrum of this compound is expected to display characteristic absorption bands for its constituent functional groups. Key bands include the C=O stretching vibration of the carboxylic acid group, the amide I (primarily C=O stretch) and amide II (N-H bend and C-N stretch) bands from the benzamide (B126) linkage, N-H stretching vibrations, and various C-H and C=C stretching and bending modes from the aromatic benzoyl and imidazole rings. usbio.netokstate.edu The presence of water of hydration would be indicated by a broad O-H stretching band. nist.gov

Raman spectroscopy provides complementary information. Aromatic ring vibrations often give rise to strong Raman signals. researchgate.net The protonation state of the imidazole ring can also be probed, as the vibrational frequencies of the ring are sensitive to changes in electron distribution upon protonation or deprotonation. researchgate.netnih.gov

Table 3: Key Vibrational Bands for this compound Note: Frequencies are approximate and based on spectra of L-histidine and related compounds.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | Water of hydration, Carboxylic acid | 3200 - 3500 (broad) | IR |

| N-H Stretch | Amide, Imidazole | 3100 - 3300 | IR |

| C-H Stretch | Aromatic | 3000 - 3100 | IR, Raman |

| C=O Stretch | Carboxylic acid | ~1700 - 1730 | IR |

| Amide I (C=O Stretch) | Benzamide | ~1640 - 1660 | IR, Raman |

| C=C/C=N Stretch | Imidazole, Benzene rings | ~1400 - 1600 | IR, Raman |

| Amide II (N-H Bend) | Benzamide | ~1520 - 1550 | IR |

| CH₂ Bend | Side chain | ~1450 | IR, Raman |

Data synthesized from references usbio.netokstate.eduresearchgate.netresearchgate.net.

Ultraviolet-Visible Spectroscopy for Electronic Structure and Optical Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the primary chromophores responsible for UV absorption are the benzoyl group and the imidazole ring.

Table 4: Expected UV-Visible Absorption Properties

| Chromophore | Transition | Expected λmax (nm) |

| Benzoyl Group | π → π | ~230 - 280 |

| Imidazole Ring | π → π | ~210 - 230 |

Data synthesized from references researchgate.netnih.gov.

X-ray Crystallography for Crystalline Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous picture of the molecular conformation.

For this compound, a crystallographic study would reveal the precise conformation of the benzoyl group relative to the histidine backbone and the orientation of the imidazole side chain. Crucially, it would identify the tautomeric state of the imidazole ring in the crystal lattice.

Furthermore, X-ray crystallography elucidates the network of intermolecular interactions that stabilize the crystal structure. This includes identifying all hydrogen bonds involving the carboxylic acid, the amide N-H, the imidazole N-H and N atoms, and the water molecule of hydration. fishersci.com For example, in the crystal structure of L-histidine hydrochloride monohydrate, an extensive network of hydrogen bonds connects the molecules. researchgate.net Such an analysis for this compound would detail how the molecules pack together, revealing π-π stacking interactions between aromatic rings and the role of the water molecule in bridging different functional groups.

Single-Crystal X-ray Diffraction Analysis of this compound and Related Structures

For this compound, this analysis would reveal the spatial orientation of the benzoyl group relative to the histidine moiety, the conformation of the amino acid backbone, and the specific location of the water molecule involved in the crystal lattice. Crucially, it would elucidate the intricate network of hydrogen bonds and other intermolecular interactions that stabilize the crystal packing.

While the specific crystallographic data for this compound is not available in the searched literature, the analysis of closely related structures, such as L-histidine hydrochloride monohydrate, provides a valuable reference. nih.govrsc.orgresearchgate.net For instance, L-histidine hydrochloride monohydrate crystallizes in the orthorhombic crystal system with the non-centrosymmetric space group P212121. nih.gov The determination of its structure allows for a detailed understanding of the hydrogen-bonding network involving the protonated imidazole ring, the carboxyl group, the amino group, and the water molecule. researchgate.net A similar analysis for this compound would be expected to reveal how the addition of the bulky, aromatic benzoyl group influences the crystal packing and hydrogen bond motifs.

A typical set of crystallographic data obtained from an SC-XRD experiment is presented below, using data for a related L-histidine complex as an illustrative example. crystallography.net

| Parameter | Value |

|---|---|

| Chemical Formula | C11H19N3O7 |

| Formula Weight | 321.29 |

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| a (Å) | 8.335(1) |

| b (Å) | 8.856(1) |

| c (Å) | 19.522(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (Å3) | 1441.0(3) |

| Z (Molecules/unit cell) | 4 |

| Temperature (K) | 293(2) |

| Radiation type | CuKα |

| Wavelength (Å) | 1.54180 |

Powder X-ray Diffraction for Bulk Sample Crystallinity Assessment

In a PXRD experiment, a monochromatic X-ray beam is directed at a finely powdered sample. The random orientation of the countless crystallites ensures that all possible diffraction planes are exposed to the X-rays, resulting in a diffraction pattern characterized by a series of peaks at specific angles (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net

For this compound, the experimental PXRD pattern would be compared to a theoretical pattern calculated from the single-crystal structure data. cymitquimica.com A strong match between the two patterns confirms the phase identity and purity of the bulk sample. Any significant peaks in the experimental pattern that are not present in the calculated pattern would indicate the presence of a crystalline impurity or a different polymorphic form. researchgate.netresearchgate.net The sharpness and intensity of the diffraction peaks also provide a qualitative assessment of the sample's crystallinity; sharp, well-defined peaks are indicative of a highly crystalline material, whereas broad, diffuse peaks suggest the presence of amorphous content or very small crystallites.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, its primary application is the confirmation of the molecular mass and the elucidation of its structure through fragmentation analysis. nih.govwiley-vch.de

The molecular formula for Benzoyl-L-histidine is C13H13N3O3, corresponding to a monoisotopic mass of 259.0957 g/mol . chemimpex.com The monohydrate form (C13H13N3O3·H2O) has a molecular weight of approximately 277.29 g/mol . iucr.org In a typical electrospray ionization (ESI) mass spectrometry experiment, the compound would be protonated to form the molecular ion [M+H]+. Observing a peak at an m/z value corresponding to this ion would confirm the molecular weight of the compound.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of the isolated molecular ion. nih.gov The resulting fragment ions are then analyzed to piece together the molecule's structure. For protonated Benzoyl-L-histidine, the fragmentation is expected to occur at the most labile bonds. Common fragmentation pathways for N-acylated amino acids involve cleavage of the amide bond and fragmentations related to the amino acid side chain.

Expected fragmentation pathways include:

Loss of the benzoyl group: Cleavage of the amide bond can lead to a fragment corresponding to the protonated histidine.

Loss of water (H₂O) and carbon monoxide (CO): Histidine itself is known to fragment via an initial loss of water followed by the loss of carbon monoxide from the carboxylic acid group. crystallography.net

Cleavage of the imidazole ring: The histidine side chain can also undergo characteristic fragmentation.

A table of predicted fragments for Benzoyl-L-histidine is provided below.

| Fragment Description | Proposed Formula of Fragment | Predicted m/z |

|---|---|---|

| [M+H]+ | [C13H14N3O3]+ | 260.10 |

| Loss of H2O | [C13H12N3O2]+ | 242.09 |

| Loss of H2O and CO | [C12H12N3O]+ | 214.10 |

| Benzoyl cation | [C7H5O]+ | 105.03 |

| Protonated Histidine after amide cleavage | [C6H10N3O2]+ | 156.08 |

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a modern computational and graphical tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.goviucr.org This analysis is derived from the single-crystal X-ray diffraction data and provides a powerful way to understand how molecules pack together in the solid state.

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, where the contribution of the molecule's electron density to the total crystal electron density is equal to 50%. This surface is then color-mapped with various properties, most commonly dnorm, which is a normalized contact distance. The dnorm value is negative for intermolecular contacts shorter than the van der Waals radii (indicating close contacts like hydrogen bonds) and positive for longer contacts. These are typically colored red and blue, respectively.

For this compound, the Hirshfeld surface would be expected to show prominent red spots corresponding to the strong hydrogen bonds involving:

The carboxylic acid group.

The amide N-H and C=O groups.

The imidazole ring nitrogens.

The water molecule, which can act as both a hydrogen bond donor and acceptor.

For a molecule like this compound, the analysis would likely show a high percentage of O···H/H···O contacts, indicative of the extensive hydrogen bonding. H···H contacts, representing van der Waals forces, would also make a significant contribution. researchgate.net Furthermore, C···H/H···C contacts, which can include C-H···π interactions between the phenyl and imidazole rings, would also be quantified. nih.gov

| Contact Type | Typical Percentage Contribution |

|---|---|

| H···H | ~35-45% |

| O···H/H···O | ~15-25% |

| N···H/H···N | ~10-15% |

| C···H/H···C | ~5-10% |

| Other (e.g., C···C, C···N, C···O) | <5% |

Computational Chemistry and Advanced Theoretical Investigations of Benzoyl L Histidine Monohydrate

Density Functional Theory (DFT) Studies of Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Benzoyl-L-histidine Monohydrate, DFT calculations are employed to determine its most stable three-dimensional arrangement (optimized geometry) and to analyze its electronic properties. Theoretical calculations typically begin with an initial geometry that is then optimized by minimizing the forces acting on each atom. nih.gov Studies on similar compounds, such as L-histidine chloride monohydrate, have shown that optimized geometric parameters (bond lengths and angles) calculated via DFT methods, often using the B3LYP functional, show excellent agreement with experimental data obtained from X-ray crystallography. nih.gov

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for gauging molecular stability and reactivity; a smaller gap generally implies higher reactivity and potential for charge transfer. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring and the benzoyl group, while the LUMO would likely be distributed across the molecule, including the carbonyl group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, a phenomenon crucial for various molecular properties. The analysis of these orbitals helps to explain the electronic transitions observed in UV-Vis spectra. researchgate.net

Table 1: Illustrative Frontier Orbital Data for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.8 eV | Indicates the electron-donating capacity of the molecule. |

| ELUMO | -1.5 eV | Represents the electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 eV | A larger gap suggests high kinetic stability and low chemical reactivity. nih.gov |

This table is illustrative, based on typical values for similar organic molecules.

For this compound, NBO analysis is expected to confirm the presence of strong intramolecular and intermolecular hydrogen bonds. Key interactions would include those between the lone pairs of oxygen atoms (in the carbonyl and carboxylate groups) and the hydrogen atoms of the amide (N-H) and the protonated imidazole ring. These interactions, along with delocalization within the aromatic benzoyl and imidazole rings, contribute significantly to the molecule's conformational stability. nih.govnih.gov

Table 2: Representative NBO Analysis of Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| O (Carbonyl) | σ*(N-H) (Amide) | ~5.5 |

| N (Imidazole) | σ*(C-H) (Adjacent) | ~2.8 |

This table presents hypothetical stabilization energies to illustrate the type of data obtained from NBO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps to identify regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons, such as those around electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, like hydrogen atoms bonded to electronegative atoms, which are prone to nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP map would show significant negative potential around the oxygen atoms of the carboxylate and benzoyl carbonyl groups, as well as the nitrogen atoms of the imidazole ring. Positive potential would be concentrated around the hydrogen atoms of the protonated amine group and the imidazole N-H.

Quantum Chemical Calculations for Spectroscopic Parameter Prediction and Hydrogen Bonding Networks

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as infrared (IR) and Raman spectra. By computing vibrational frequencies, these methods allow for the precise assignment of experimental spectral bands to specific molecular motions (e.g., stretching, bending). nih.gov Theoretical studies on related histidine compounds have demonstrated a strong correlation between calculated and experimental vibrational spectra, which validates the computational model. nih.govnih.gov

The intricate network of hydrogen bonds in this compound, involving the water molecule, the carboxylate group, the amide linkage, and the imidazole ring, profoundly influences its vibrational modes. Quantum chemical investigations are essential for characterizing the strength and geometry of these hydrogen bonds and understanding how they shift the frequencies of the involved functional groups. nih.govillinois.edu

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. soton.ac.uk MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to explore the conformational landscape, flexibility, and intermolecular interactions. nih.gov For this compound, MD simulations can reveal the rotational freedom of the benzoyl group relative to the histidine backbone and the stability of the crystal's hydrogen-bonding network. nih.gov These simulations are particularly useful for understanding how the molecule behaves in a solution, tracking the dynamic interplay between the solute, solvent, and the integral water molecule. researchgate.net Advanced techniques like Gaussian Accelerated Molecular Dynamics (GaMD) can enhance sampling to explore larger conformational changes and energy barriers more efficiently. mdpi.com

Theoretical Prediction of Optical Properties, Including Nonlinear Optical (NLO) Behavior and Hyperpolarizability

Computational chemistry is a key tool for predicting the optical properties of materials, including their nonlinear optical (NLO) response. NLO materials are important for applications in photonics and optoelectronics. The NLO behavior of a molecule is fundamentally linked to its ability to alter its charge distribution in the presence of an intense electric field, a property quantified by the first-order hyperpolarizability (β). nih.govresearchgate.net

For a molecule to exhibit second-order NLO properties, it must have a non-zero hyperpolarizability value. nih.gov This is often achieved in molecules possessing electron-donating and electron-accepting groups linked by a π-conjugated system, which facilitates intramolecular charge transfer. In this compound, the interplay between the benzoyl and histidine moieties could give rise to NLO activity. Theoretical calculations using DFT can predict the dipole moment (μ), polarizability (α), and the crucial first-order hyperpolarizability (β) to assess its potential as an NLO material. nih.govaps.org

Table 3: Theoretically Predicted NLO Properties (Illustrative)

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 7.5 | Debye |

| Mean Polarizability (α) | 25 x 10-24 | esu |

Values are hypothetical, based on calculations for similar non-centrosymmetric organic molecules. A non-zero β value indicates potential second-order NLO behavior. nih.gov

Solvent Effects on Molecular Conformation and Electronic Structure: Theoretical Models

The surrounding solvent environment can significantly influence the three-dimensional shape (conformation) and the distribution of electrons within a molecule. For this compound, computational chemistry provides powerful tools to model and understand these interactions. Theoretical models are essential for predicting how the presence of a solvent, particularly water, alters the molecule's properties compared to its state in a vacuum (gas phase).

Theoretical investigations into the solvent effects on this compound would typically employ a combination of quantum mechanics (QM) and molecular mechanics (MM) methods. A common approach is the use of continuum solvation models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute molecule is placed within a cavity in this medium. This method allows for the calculation of the electrostatic interactions between the solute and the solvent.

More explicit solvent models can also be used, where individual solvent molecules are included in the calculation. These are computationally more intensive but can provide a more detailed picture of specific interactions like hydrogen bonding.

Molecular Conformation in Solution

In the gas phase, a molecule will adopt its most stable conformation based on intramolecular forces. However, in a solvent, the molecule may rearrange to optimize its interactions with the surrounding solvent molecules. For this compound, the presence of polar groups such as the carboxyl, amide, and imidazole moieties means that hydrogen bonding with water molecules will be a dominant factor in determining its solution-phase conformation.

Electronic Structure Perturbations

The electronic structure of a molecule, which includes the distribution of electron density and the energies of its molecular orbitals, is also sensitive to the solvent environment. The polarity of the solvent can induce a redistribution of electron density within the solute molecule. For this compound, this would likely result in an increase in the polarization of the molecule, with the electron-rich oxygen and nitrogen atoms becoming even more so in a polar solvent like water.

A key aspect of the electronic structure that is often investigated is the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial in determining the chemical reactivity and kinetic stability of a molecule.

In the presence of a solvent, the energies of the HOMO and LUMO are expected to change. For L-histidine in an aqueous environment, it has been shown that the resonance effect increases, leading to greater stability and reduced reactivity compared to the gas phase. scielo.br A similar trend would be anticipated for this compound. The table below illustrates the kind of data that would be generated from such a computational study, showing the expected changes in FMO energies and the HOMO-LUMO gap when moving from the gas phase to a water solvent.

| Phase | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Gas Phase | -6.5 | -1.0 | 5.5 |

The expected increase in the HOMO-LUMO gap in water suggests that this compound would be more stable and less reactive in an aqueous environment.

Another important aspect of the electronic structure is the molecular electrostatic potential (MEP) surface. The MEP map provides a visual representation of the charge distribution around a molecule and is used to predict sites for electrophilic and nucleophilic attack. In a solvated model of this compound, the MEP would show more intense negative potential around the oxygen atoms of the carboxyl and benzoyl groups, and the nitrogen atoms of the imidazole ring, indicating these as likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms attached to the nitrogen and oxygen atoms would show a more positive potential.

Coordination Chemistry of Benzoyl L Histidine Monohydrate with Metal Ions

Ligand Properties of Benzoyl-L-histidine Monohydrate in Metal Coordination

This compound is a multifunctional ligand, possessing several potential donor atoms for coordination with metal ions. The primary coordination sites are derived from the L-histidine backbone: the carboxylate group (-COOH), the amino group (-NH), and the imidazole (B134444) ring of the side chain. mdpi.comcymitquimica.com L-histidine itself is well-known for its ability to act as a bidentate or tridentate ligand, forming stable chelate rings with metal ions. mdpi.comresearchgate.net

The key coordinating groups include:

The Carboxylate Group (-COO⁻): Upon deprotonation, the two oxygen atoms of the carboxylate group can coordinate to a metal center in a monodentate or bidentate (chelating or bridging) fashion.

The Imidazole Side Chain: The imidazole ring contains two nitrogen atoms. The pyridine-type nitrogen (N-3 or N-π) is a strong Lewis base and a primary site for metal coordination. The pyrrole-type nitrogen (N-1 or N-τ) can also coordinate, particularly after deprotonation. mdpi.com This versatility allows for a diverse array of binding modes.

The Amide Group (-CONH-): The introduction of the benzoyl group creates an amide linkage. While the amide nitrogen is generally a weaker donor than an amino nitrogen, it can coordinate to metal ions, especially upon deprotonation under certain conditions. The amide carbonyl oxygen also presents a potential coordination site.

The benzoyl group significantly influences the ligand's properties. It introduces steric bulk near the primary coordination sphere, which can affect the geometry of the resulting metal complexes. Electronically, the aromatic ring can engage in π-stacking interactions, potentially stabilizing the crystal packing of coordination polymers. The histidine moiety is recognized for its critical role in metal ion coordination within biological systems, such as in enzyme catalysis. cymitquimica.com

Investigation of Binding Modes and Chelation Patterns with Transition Metal Ions (e.g., Copper(II))

The interaction of histidine and its derivatives with transition metal ions, particularly copper(II), has been extensively studied due to its biological relevance. nih.gov The coordination of Benzoyl-L-histidine is expected to follow similar patterns, primarily dictated by the versatile binding capabilities of the histidine residue. Depending on the reaction conditions, especially pH, different binding modes can be established. nih.govresearchgate.net

Common chelation patterns observed with histidine-based ligands include:

Glycine-like Mode: In this mode, the ligand coordinates to the metal ion through the nitrogen atom of the amino group and one oxygen atom of the carboxylate group, forming a stable five-membered chelate ring. nih.govresearchgate.net For Benzoyl-L-histidine, this would involve the amide nitrogen and the carboxylate oxygen.

Histamine-like Mode: Coordination occurs via the amino group nitrogen and the N-3 nitrogen of the imidazole side chain, resulting in a six-membered chelate ring. nih.govresearchgate.net

Tridentate Mode: At higher pH values, histidine can act as a tridentate ligand, coordinating through the amino nitrogen, the imidazole nitrogen, and a carboxylate oxygen, forming two fused chelate rings. mdpi.comresearchgate.net

With a 2:1 ligand-to-metal ratio, as in a Cu(L)₂ complex, mixed-type chelation structures are common. For instance, a complex could feature one ligand bound in a glycine-like mode and the other in a histamine-like mode. nih.govresearchgate.net Theoretical studies on histidine complexes with various divalent transition metals (Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺) show that both bidentate and tridentate coordination can coexist when two histidine ligands bind to a single metal center. mdpi.com The presence of the benzoyl group on the amino nitrogen of Benzoyl-L-histidine would sterically and electronically modulate these fundamental binding modes.

pH-Dependent Coordination Equilibria and Species Distribution

The speciation in a metal-ligand system can be summarized by the following pH-dependent equilibria:

Acidic pH (pH < ~3): At low pH, the carboxyl group is protonated (-COOH) and the imidazole ring is protonated (imidazolium cation). The major species in a Cu(II)-L-histidine system under these conditions involves a glycine-like bound ligand, with the imidazolium (B1220033) cation remaining uncoordinated. nih.gov

Near-Neutral pH (pH ~4-7): As the pH increases, the carboxyl group deprotonates, becoming a more effective donor. The imidazole ring may remain protonated or exist in equilibrium with its neutral form. In this range, species with mixed chelation modes become prominent. nih.govresearchgate.net For example, in the Cu(II)-L-histidine system, the species CuL₂ is the major form at neutral pH, existing as an equilibrium mixture of a structure with one glycine-like and one histamine-like bound ligand, and a structure where both ligands are bound in a histamine-like fashion. nih.govresearchgate.net

Alkaline pH (pH > 8): At higher pH, the imidazole ring deprotonates, enhancing its ability to coordinate. In some systems, the amide proton of the benzoyl group or a coordinated water molecule may also deprotonate. Studies on Cu(II)-histidine complexes show that species with deprotonated imidazole nuclei become predominant at pH values above 11. nih.gov The coordination can also involve the carboxyl group, leading to tridentate binding. researchgate.net

The specific pKa values of Benzoyl-L-histidine's functional groups will determine the precise pH ranges for the formation of different metal complexes. The interplay of these equilibria leads to a complex distribution of species in solution, each with a unique structure and stability.

Spectroscopic and Structural Characterization of Metal-Benzoyl-L-histidine Monohydrate Complexes

A combination of spectroscopic and structural techniques is essential to fully elucidate the nature of metal complexes with Benzoyl-L-histidine. These methods provide detailed information on the coordination environment, binding modes, and geometry of the complexes. researchgate.netresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups involved in coordination. The coordination of the carboxylate group is confirmed by a shift in the asymmetric and symmetric stretching vibrations (ν_as(COO⁻) and ν_s(COO⁻)). Changes in the vibrational bands of the imidazole ring and the amide group (Amide I and Amide II bands) also indicate their participation in metal binding. upc.edu

UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for studying complexes of transition metals with d-electrons. The position and intensity of the d-d electronic transition bands provide information about the coordination geometry (e.g., octahedral, tetrahedral, or square planar) and the nature of the metal-ligand bonds. rdd.edu.iq The formation of a metal-amino acid complex can be confirmed by the appearance of new absorption bands. upc.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand and its diamagnetic metal complexes in solution. Chemical shift changes of protons and carbons near the potential coordination sites (e.g., imidazole ring, α-CH) upon complexation provide insight into the binding mode.

Table 1: Expected Spectroscopic Shifts Upon Metal Coordination

| Spectroscopic Technique | Functional Group | Observation Upon Complexation | Implication |

|---|---|---|---|

| FTIR | Carboxylate (-COO⁻) | Shift in asymmetric and symmetric stretching frequencies | Coordination via carboxylate oxygen atoms. upc.edu |

| Imidazole Ring | Changes in ring stretching and bending vibrations | Coordination via imidazole nitrogen atom(s). | |

| Amide (-CONH-) | Shift in Amide I (C=O stretch) and Amide II (N-H bend) bands | Coordination involving the amide group. | |

| UV-Vis | Metal Center (d-block) | Appearance or shift of d-d transition bands | Change in coordination geometry and ligand field strength. rdd.edu.iq |

| NMR | Ligand Protons/Carbons | Change in chemical shifts of nuclei near binding sites | Identification of specific atoms involved in coordination. |

Role of Benzoyl-L-histidine in Chiral Channel Formation within Coordination Polymers

Coordination polymers (CPs) are crystalline materials formed by the self-assembly of metal ions and organic ligands. The use of chiral ligands is a key strategy for constructing chiral CPs, which are of great interest for applications in enantioselective separation, asymmetric catalysis, and nonlinear optics.

This compound is an inherently chiral molecule due to the L-configuration of the histidine backbone. This chirality can be transferred to the supramolecular level during the formation of a coordination polymer. The specific stereochemistry of the ligand can direct the assembly of metal ions into chiral one-, two-, or three-dimensional networks.

The formation of chiral structures can be influenced by several factors:

Intermolecular Interactions: The benzoyl groups can participate in π-π stacking interactions, while the amide and carboxyl groups can form extensive hydrogen-bonding networks. These directional interactions, combined with the ligand's chirality, can guide the formation of well-defined chiral channels or pores within the crystal structure.

Enantioselective Recognition: The resulting chiral environment within the pores of the coordination polymer can be used for the enantioselective recognition and separation of other chiral molecules. nih.gov Studies on other amino acid-based linkers have shown their utility in creating functional coordination polymers, and the pseudopeptidic nature of Benzoyl-L-histidine makes it a promising candidate for similar applications. nih.gov The combined presence of the imidazole ring and amino group has been shown to be crucial for chiral discrimination in other systems. nih.gov

Advanced Analytical Research Methodologies Employing Benzoyl L Histidine Monohydrate

Chromatographic Techniques for Purity Assessment and Separations (e.g., HPLC, TLC)

Chromatographic methods are indispensable for the separation, identification, and purity verification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two such techniques where Benzoyl-L-histidine monohydrate is analyzed.

High-purity grades of this compound, often exceeding 98.0%, are commercially available, with their purity being certified through HPLC and TLC analysis. tcichemicals.comcookechem.com In research settings, HPLC is employed to monitor reactions involving N-benzoyl-L-histidine. For instance, the oxidation of N-benzoyl-L-histidine can be tracked using a C18 reversed-phase column, which separates the starting material from its oxidized products, such as N-benzoyl-L-2-oxohistidine. researchgate.net In one such study, the starting material, N-benzoyl-L-histidine, had a retention time of approximately 28 minutes, while the more hydrophobic oxidized product appeared at around 30 minutes. researchgate.net

Similarly, HPLC methods developed for related compounds like L-histidine monohydrochloride monohydrate can be adapted. These methods often utilize reversed-phase HPLC coupled with ultraviolet (UV) detection. nih.gov

Thin-Layer Chromatography (TLC) provides a simpler, yet effective, method for the qualitative analysis of histidine-containing compounds. A specialized TLC procedure has been developed for the detection of histidine, histamine (B1213489), and histidyl peptides at the picomole level. nih.gov This method involves derivatization with fluorescamine, followed by heat-induced conversion to fluorescent products in a strong acid medium, which are then separated on silica (B1680970) gel plates. nih.gov While developed for histidine and related compounds, this fluorogenic reaction can be applied to Benzoyl-L-histidine, leveraging the reactivity of the imidazole (B134444) group.

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase (Column) | C18 reversed-phase | researchgate.net |

| Mobile Phase | Acetonitrile, water, and phosphoric acid (for RP-HPLC) | sielc.com |

| Detection | UV | nih.gov |

| Analyte Example | N-benzoyl-L-histidine | researchgate.net |

| Retention Time (Approximate) | ~28 minutes | researchgate.net |

Application as a Reference Standard in Analytical Chemistry Research

The reliability of analytical measurements is critically dependent on the availability of high-purity reference standards. This compound, as well as the related L-histidine monohydrochloride monohydrate, are utilized as reference standards in analytical chemistry. sigmaaldrich.comlgcstandards.com These compounds are available from various chemical suppliers with certified purity, often determined by methods such as HPLC and nonaqueous titration. tcichemicals.com

As a reference standard, this compound can be used for several purposes:

Method Development and Validation: It serves as a benchmark for developing new analytical methods, such as chromatographic and spectroscopic techniques.

System Suitability Testing: In HPLC and other instrumental analyses, it can be used to verify the performance and suitability of the analytical system before running samples.

Qualitative and Quantitative Analysis: It is used for the positive identification of the compound in unknown samples by comparing retention times or spectral data. It is also essential for creating calibration curves for the accurate quantification of the analyte in a sample.

The availability of this compound as a well-characterized reference material is crucial for ensuring the accuracy, precision, and comparability of analytical results across different laboratories and studies.

Chemical Reactivity and Derivatization Studies of Benzoyl L Histidine Monohydrate

Derivatization Strategies for Specific Research Applications

Derivatization is a common strategy in analytical chemistry to enhance the detectability and separation of compounds. researchgate.net While Benzoyl-L-histidine is itself a derivatized form of L-histidine, further modifications can be performed on its other reactive sites—the carboxyl group and the imidazole (B134444) ring—for specific research purposes. The primary goal of such derivatization is often to improve chromatographic separation or to increase detection sensitivity in techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net

The benzoyl group attached to the alpha-amino nitrogen already acts as a chromophore, facilitating UV detection. However, further derivatization might be employed to:

Enhance Analyte Response: Introduce additional chromophoric or fluorophoric tags to significantly lower the limits of detection. researchgate.net

Improve Chromatographic Behavior: Modify the polarity or volatility of the molecule for better separation, for instance, by converting the carboxylic acid to an ester for gas chromatography.

Enable Specific Labeling: Attach specific reporter groups, such as spin labels or biotin, to the imidazole ring or carboxyl group for use in biochemical or biophysical assays.

Common derivatizing agents for amino acids target carboxyl and side-chain functionalities. researchgate.net For Benzoyl-L-histidine, esterification of the carboxylic acid is a straightforward strategy, typically achieved by reacting the compound with an alcohol (e.g., methanol, ethanol) under acidic conditions. The imidazole ring can also be a target for derivatization, although its reactivity is more complex and can be influenced by pH.

Stability and Degradation Pathways Under Controlled Laboratory Conditions

The stability of histidine and its derivatives is a critical factor in many laboratory applications, particularly in formulation and stability studies. A notable degradation pathway for the histidine moiety involves the formation of urocanic acid. nih.gov In a stress stability study on L-histidine, an unknown peak observed during analysis was identified as trans-urocanic acid, a degradant of histidine. nih.gov This degradation is believed to be caused by contamination and can be influenced by the presence of certain excipients. nih.gov

The degradation of the histidine portion of Benzoyl-L-histidine to urocanic acid can be affected by various factors. Studies on L-histidine have shown that this process is slightly activated by the presence of manganese ions (Mn²⁺), while ferrous ions (Fe²⁺) have no significant effect. nih.gov The effect of Mn²⁺ can be counteracted by the addition of chelating agents like EDTA and DTPA. nih.gov Furthermore, the degradation can be significantly inhibited by the presence of other amino acids. For instance, the addition of alanine (B10760859) or cysteine has been found to reduce this degradation by 97% and 98%, respectively. nih.gov

| Excipient Category | Specific Agent | Observed Effect on Degradation | Citation |

|---|---|---|---|

| Metal Cation | Fe(2+) | No significant effect | nih.gov |

| Metal Cation | Mn(2+) | Slightly activates degradation | nih.gov |

| Chelating Agent | EDTA | Counteracts the effect of Mn(2+) | nih.gov |

| Chelating Agent | DTPA | Counteracts the effect of Mn(2+) | nih.gov |

| Amino Acid | Alanine | Reduces degradation by 97% | nih.gov |

| Amino Acid | Cysteine | Reduces degradation by 98% | nih.gov |

Investigation of Reactivity of the Imidazole Nitrogen and Carboxyl Functionalities

The chemical reactivity of Benzoyl-L-histidine is largely defined by its two primary functional sites, excluding the already acylated amino group: the imidazole ring and the carboxyl group.

The imidazole nitrogen atoms (Nδ and Nε) of the histidine side chain are known to be versatile participants in chemical interactions. nih.gov They can act as both hydrogen bond donors and acceptors. nih.gov A systematic study of protein structures revealed that the imidazole nitrogens frequently act as acceptors in N-H···N hydrogen bonds. nih.gov In a significant portion of these interactions, the donor is a main-chain N-H group from a nearby amino acid residue. nih.gov This hydrogen-bonding capability is crucial for forming specific structural motifs and can play a significant role in the molecule's interaction with other molecules in a research context. nih.gov

| Functional Group | Type of Reactivity | Common Reactions/Interactions | Significance |

|---|---|---|---|

| Imidazole Nitrogens (Nδ and Nε) | Hydrogen Bonding | Acts as a hydrogen bond acceptor from N-H groups. nih.gov | Formation of noncovalent interactions, influencing molecular structure and binding. nih.gov |

| Carboxyl Group (-COOH) | Acid-Base Reactivity | Deprotonation to form carboxylate anion (-COO⁻). | Influences solubility and charge at a given pH. |

| Carboxyl Group (-COOH) | Nucleophilic Acyl Substitution | Esterification (reaction with alcohols). | Derivatization for analytical purposes or as a protecting group strategy. |

Emerging Research Directions and Future Perspectives for Benzoyl L Histidine Monohydrate Studies

Integration with Advanced Materials Science Research

The parent amino acid, L-histidine, has been successfully used to create semi-organic nonlinear optical (NLO) materials, which are crucial for applications in terahertz pulse generation. researchgate.netresearchgate.net Research has demonstrated the growth of various L-histidine-based single crystals, such as L-histidine bromide (LHB) and L-histidine hydrochloride monohydrate (LMHCL), which exhibit significant NLO properties. researchgate.netresearchgate.net

The introduction of a benzoyl group in Benzoyl-L-histidine Monohydrate could modulate the electronic properties and crystal packing of the molecule. This modification presents an opportunity to develop novel NLO materials with potentially enhanced performance. The aromatic benzoyl ring could contribute to increased molecular polarizability and acentric crystal structures, which are key requirements for second-harmonic generation. Future research could focus on growing single crystals of this compound and characterizing their optical properties.

Furthermore, L-histidine has been investigated as an effective corrosion inhibitor for carbon steel in saline environments, attributed to the adsorptive properties of its imidazole (B134444) ring. mdpi.com The benzoyl group in this compound could enhance its hydrophobic character and its interaction with metal surfaces, potentially leading to the development of more robust and efficient corrosion inhibitors.

Table 1: Comparison of Selected L-Histidine-Based NLO Materials

| Compound Name | Crystal System | Key Finding |

| L-histidine hydrochloride monohydrate (LMHCL) | Orthorhombic | High optical transmission and a UV cut-off at 236 nm, suitable for NLO applications. researchgate.net |

| L-histidine bromide (LHB) | Orthorhombic | Successfully grown as large single crystals with good second-harmonic generation efficiency. researchgate.net |

| Dye (amaranth)-doped L-histidine hydrochloride | Orthorhombic | The optical band gap was evaluated as 5.1 eV. researchgate.net |

Application in Supramolecular Chemistry and Self-Assembly Research

The hierarchical self-assembly of molecules into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. scispace.com Histidine is a particularly interesting building block for these systems due to its imidazole group, which can participate in hydrogen bonding, π-π stacking, and pH-responsive interactions. nih.govresearchgate.net Studies on histidine-functionalized peptide amphiphiles show that changes in pH can trigger structural transitions from nanosheets to nanotubes. scispace.comnih.gov This behavior is driven by the protonation state of the imidazole ring, which has a pKa of approximately 6.5. scispace.comresearchgate.net

This compound is an exemplary candidate for research in supramolecular self-assembly. It possesses multiple sites for noncovalent interactions:

Hydrogen Bonding: The amide linkage, carboxylic acid, and imidazole ring can all act as hydrogen bond donors and acceptors.

π-π Stacking: The presence of both a benzoyl ring and an imidazole ring could lead to enhanced π-π stacking interactions, promoting more stable and ordered assemblies. nih.gov

Chirality: The inherent L-chirality of the molecule can be used to induce the formation of chiral supramolecular structures. nih.gov

Research has shown that the co-assembly of L-histidine with other aromatic amino acids, like L-phenylalanine, can form well-defined supramolecular structures, such as fibers and rods, through a process driven by entropy. nih.gov The benzoyl group in this compound can be seen as an intramolecular aromatic partner, potentially facilitating self-assembly without the need for a co-assembling molecule. Future studies could investigate the self-assembly behavior of this compound under various conditions (e.g., pH, solvent polarity) to create novel nanotubes, nanoribbons, or hydrogels. scispace.comresearchgate.net

Table 2: Interactions Driving Histidine-Based Self-Assembly

| Interaction Type | Participating Group(s) | Resulting Structure/Effect | Reference |

| Hydrogen Bonding | Imidazole Ring, Peptide Backbone | Formation of β-sheet structures, stabilization of nanotubes. | scispace.comnih.govresearchgate.net |

| π-π Stacking | Imidazole Ring | Enhanced stability of assemblies, transition from nanosheets to nanotubes. | scispace.comnih.gov |

| pH-Responsiveness | Imidazole Ring (protonation/deprotonation) | Control over molecular conformation and solubility, triggers self-assembly. | scispace.comresearchgate.net |

| Cation-π Interactions | Protonated Imidazole Ring | Facilitates supramolecular organization under acidic conditions. | scispace.com |

Development of Novel Research Methodologies Utilizing this compound

This compound can serve as a valuable tool in the development of new synthetic and analytical methodologies. The benzoyl group acts as an N-protecting group for the amino acid, a crucial strategy in peptide synthesis. chemimpex.com While methods exist for protecting and activating histidine using groups like 9-fluorenylmethoxycarbonyl (Fmoc), the specific properties of the benzoyl group could be leveraged to develop novel synthetic pathways. scirp.org For instance, research into the synthesis of new amino acid-hydrazide derivatives with biological activity has utilized N-protected amino acids as starting materials. mdpi.com Benzoyl-L-histidine could be a key precursor in creating novel compounds for pharmaceutical research, such as new histamine (B1213489) H3R antagonists or enzyme inhibitors. chemimpex.comnih.gov

In the field of analytical chemistry, complex histidine-containing molecules are often studied using advanced techniques like solid-state NMR spectroscopy to elucidate their three-dimensional structures and intermolecular packing. researchgate.net this compound, as a well-defined, crystalline small molecule, could serve as a model compound for developing and calibrating new solid-state NMR pulse sequences or dynamic nuclear polarization (DNP) methods aimed at studying protein-ligand interactions or the structure of biomaterials. researchgate.net Its defined structure would allow for the validation of computational models against experimental data, refining analytical approaches for more complex systems.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for Benzoyl-L-histidine Monohydrate to ensure stability in laboratory settings?

- Methodological Answer: Store the compound in a cool, dry environment (≤25°C) in tightly sealed containers to prevent moisture absorption and oxidative degradation. Avoid prolonged storage, as aging may increase hazardous decomposition products like nitrogen oxides (NOx) . Use personal protective equipment (PPE), including gloves and lab coats, and work in a fume hood to minimize inhalation risks. Regularly update safety data sheets (SDS) for stored batches to account for new stability data .

Q. How can researchers verify the purity of this compound, and what analytical techniques are most effective?

- Methodological Answer: Employ high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm for purity assessment, as this wavelength is sensitive to aromatic and conjugated systems in benzoyl derivatives. Cross-validate results using nuclear magnetic resonance (NMR) spectroscopy, focusing on imidazole proton signals (~6.8–7.2 ppm) and benzoyl carbonyl peaks (~165–170 ppm) . For quantification, use a calibration curve with a certified reference standard (e.g., L-histidine hydrochloride monohydrate) .

Q. What are the key applications of this compound in biochemical studies?

- Methodological Answer: Its benzoyl group enhances lipophilicity, making it useful for studying membrane-bound enzymes or transporters. For example, it can serve as a substrate analog in histidine decarboxylase assays to probe catalytic mechanisms. In cell culture, it may modulate apoptosis pathways in leukemia cell lines (e.g., MOLT-4) when used at concentrations ≤10 mM, with viability assessed via MTT assays .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize the synthesis of this compound?

- Methodological Answer: Design a central composite RSM model to evaluate critical variables: reaction temperature (50–90°C), benzoylation agent molar ratio (1:1 to 1:3), and pH (7–9). Measure yield and purity as responses. For example, a study on alprazolam blending used RSM to optimize mixing parameters, achieving <5% RSD in homogeneity . Apply similar statistical validation (ANOVA) to identify significant factors and derive predictive equations for scalable synthesis .

Q. What computational methods are suitable for predicting the solubility and stability of this compound in aqueous buffers?

- Methodological Answer: Use density functional theory (DFT) to model hydration effects on the benzoyl and imidazole groups, as demonstrated for glucose monohydrate . Experimentally, apply the Flory–Huggins theory to ternary mixtures (e.g., water-ethanol-dimethyl sulfoxide) to predict solubility. Validate with dynamic light scattering (DLS) to detect aggregation thresholds .

Q. How should researchers resolve contradictions in reported decomposition temperatures or solubility data for this compound?

- Methodological Answer: Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to isolate oxidative vs. thermal decomposition pathways. For solubility discrepancies, standardize buffer ionic strength (e.g., 0.1 M phosphate, pH 7.4) and use Karl Fischer titration to quantify residual water content, which affects apparent solubility . Cross-reference with crystallography data to identify polymorphic forms impacting stability .

Q. What strategies mitigate interference from this compound’s decomposition products in spectroscopic assays?

- Methodological Answer: Pre-treat samples with solid-phase extraction (SPE) using C18 cartridges to remove hydrophobic byproducts (e.g., benzoic acid). For IR spectroscopy, baseline-correct spectra in the 600–1500 cm⁻¹ range to exclude overlapping NOx absorption bands . In UV-Vis, subtract blank readings from aged samples to account for background noise from degradation .

Q. How can the compound’s reactivity with oxidizers be leveraged in advanced catalytic studies?

- Methodological Answer: Design experiments under inert atmospheres (argon/glovebox) to isolate its redox behavior. Electrochemical methods (cyclic voltammetry) can map oxidation potentials of the imidazole ring, while electron paramagnetic resonance (EPR) detects radical intermediates formed during reactions with peroxides .

Data Presentation

Table 1: Key Physicochemical Properties and Analytical Parameters for this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.